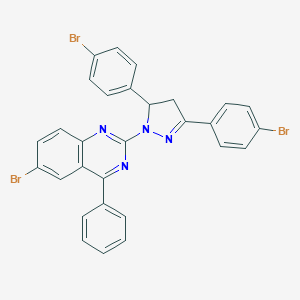
2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline is a useful research compound. Its molecular formula is C29H19Br3N4 and its molecular weight is 663.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Semiconductors for OLED Devices
Research in organic semiconductors, such as BODIPY-based materials, has shown promise for applications in OLEDs. These materials have been identified as potential 'metal-free' infrared emitters due to their tunable properties for optoelectronics, including sensors and photovoltaics. BODIPY platform's structural design and synthesis have been crucial in developing these applications (Squeo & Pasini, 2020).
Antiestrogen Compounds for Breast Cancer
The search for nonsteroidal antiestrogens has been a significant area of research for treating hormone-dependent breast tumors. The development of pure antiestrogens aims to achieve a complete blockade of estrogen action, potentially offering more effective treatments for breast cancer patients who experience a relapse during tamoxifen therapy or as a first-line treatment for advanced breast cancer (Magarian et al., 1994).
Antioxidant Capacity Assays
The ABTS/PP decolorization assay is widely used to assess antioxidant capacity. This review delves into the reaction pathways underlying this assay, highlighting the specificity and relevance of oxidation products in evaluating antioxidants. The study suggests that while ABTS-based assays are valuable, they may introduce biases in comparing antioxidants due to specific reactions like coupling (Ilyasov et al., 2020).
properties
IUPAC Name |
2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-bromo-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Br3N4/c30-21-10-6-18(7-11-21)26-17-27(19-8-12-22(31)13-9-19)36(35-26)29-33-25-15-14-23(32)16-24(25)28(34-29)20-4-2-1-3-5-20/h1-16,27H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKLKOCYBGOCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Br3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2,3-Bis(4-bromophenyl)quinoxalin-6-yl]oxy}aniline](/img/structure/B415043.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenyl methyl sulfide](/img/structure/B415044.png)
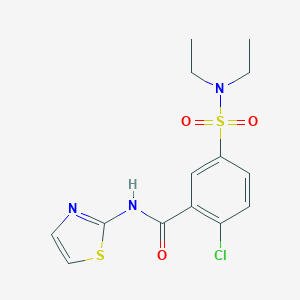
![4-[4-[8-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B415047.png)
![N-(4-phenyl-1-{[2-(2-propoxybenzylidene)hydrazino]carbonyl}-1,3-butadienyl)benzamide](/img/structure/B415054.png)
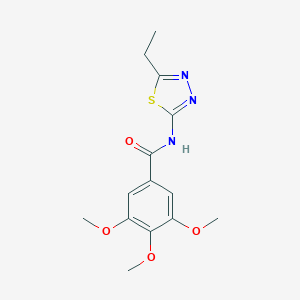

![2-propoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415060.png)
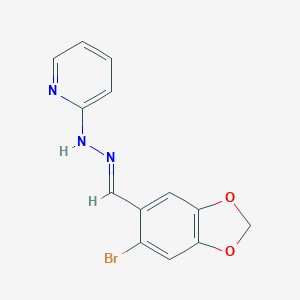
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-methoxybenzohydrazide](/img/structure/B415064.png)

![2-Furaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B415067.png)
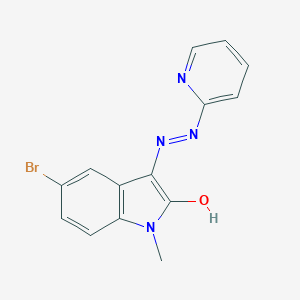
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B415071.png)